Cas no 1094726-09-6 (1-(4-ethoxyphenyl)methyl-1,4-diazepane)

1-(4-Ethoxyphenyl)methyl-1,4-diazepane is a diazepane derivative characterized by its unique structural features, including a 1,4-diazepane core substituted with a (4-ethoxyphenyl)methyl group. This compound exhibits potential pharmacological relevance due to its structural similarity to bioactive molecules targeting the central nervous system. The ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its diazepane scaffold offers conformational flexibility, which may contribute to selective receptor interactions. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. Analytical characterization confirms high purity and stability under standard storage conditions. Its well-defined molecular structure enables precise structure-activity relationship studies for potential therapeutic applications.
1-(4-ethoxyphenyl)methyl-1,4-diazepane structure
1094726-09-6 structure
Product name:1-(4-ethoxyphenyl)methyl-1,4-diazepane
CAS No:1094726-09-6
MF:C14H22N2O
MW:234.337283611298
CID:6510266
PubChem ID:43162450

1-(4-ethoxyphenyl)methyl-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxyphenyl)methyl-1,4-diazepane
    • 1H-1,4-Diazepine, 1-[(4-ethoxyphenyl)methyl]hexahydro-
    • 1-(4-Ethoxybenzyl)-1,4-diazepane
    • Inchi: 1S/C14H22N2O/c1-2-17-14-6-4-13(5-7-14)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3
    • InChI Key: DWXHQPJIOMNKCL-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(OCC)C=C2)CCCNCC1

Experimental Properties

  • Density: 1.018±0.06 g/cm3(Predicted)
  • Boiling Point: 344.2±32.0 °C(Predicted)
  • pka: 10.57±0.20(Predicted)

1-(4-ethoxyphenyl)methyl-1,4-diazepane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1196823-0.5g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
0.5g
$699.0 2023-06-08
Enamine
EN300-1196823-250mg
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
250mg
$447.0 2023-10-03
Enamine
EN300-1196823-500mg
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
500mg
$465.0 2023-10-03
Enamine
EN300-1196823-1.0g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
1g
$728.0 2023-06-08
Enamine
EN300-1196823-5.0g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
5g
$2110.0 2023-06-08
Enamine
EN300-1196823-2.5g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
2.5g
$1428.0 2023-06-08
Enamine
EN300-1196823-10.0g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
10g
$3131.0 2023-06-08
Enamine
EN300-1196823-0.1g
1-[(4-ethoxyphenyl)methyl]-1,4-diazepane
1094726-09-6
0.1g
$640.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370119-500mg
1-(4-Ethoxybenzyl)-1,4-diazepane
1094726-09-6 98%
500mg
¥18867.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370119-250mg
1-(4-Ethoxybenzyl)-1,4-diazepane
1094726-09-6 98%
250mg
¥16884.00 2024-08-09

Additional information on 1-(4-ethoxyphenyl)methyl-1,4-diazepane

Professional Introduction to Compound with CAS No. 1094726-09-6 and Product Name: 1-(4-ethoxyphenyl)methyl-1,4-diazepane

The compound identified by the CAS number 1094726-09-6 and the product name 1-(4-ethoxyphenyl)methyl-1,4-diazepane represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the class of diazepane derivatives, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of an ethoxyphenyl moiety alongside the 1,4-diazepane core suggests a potential for diverse biological activities, making it a subject of extensive research in recent years.

In the realm of modern medicinal chemistry, the exploration of heterocyclic compounds has been pivotal in the discovery of novel therapeutic agents. The 1,4-diazepane scaffold is particularly noteworthy due to its structural versatility and its ability to interact with various biological targets. The incorporation of an ethoxyphenyl group into this framework introduces additional layers of complexity, which can modulate the pharmacokinetic and pharmacodynamic properties of the compound. This dual functionality has been exploited in the design of molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between diazepane derivatives and biological macromolecules. Studies have demonstrated that the 1-(4-ethoxyphenyl)methyl-1,4-diazepane moiety can engage with specific amino acid residues in target proteins, leading to altered conformational changes that may elicit therapeutic effects. For instance, research has indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a promising candidate for further investigation.

The synthesis of 1-(4-ethoxyphenyl)methyl-1,4-diazepane involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the ethoxyphenyl group necessitates careful selection of coupling reagents and catalysts to maintain regioselectivity throughout the synthetic sequence. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes, reducing both reaction times and byproduct formation.

From a pharmacological perspective, the 1-(4-ethoxyphenyl)methyl-1,4-diazepane derivative has shown potential in preclinical studies as a modulator of neurotransmitter systems. The diazepane core is known to interact with GABA receptors, which are critical for regulating neuronal excitability. The presence of the ethoxyphenyl substituent may further enhance these interactions by influencing receptor conformation or allosteric sites. Such mechanisms are being explored to develop treatments for neurological disorders characterized by dysregulation of GABAergic signaling.

In addition to its neurological applications, this compound has been investigated for its potential role in combating infectious diseases. Preliminary studies have suggested that derivatives of 1-(4-ethoxyphenyl)methyl-1,4-diazepane may exhibit antimicrobial properties by interfering with essential bacterial metabolic pathways. The unique combination of structural features makes it a versatile scaffold for designing molecules capable of disrupting microbial cell walls or inhibiting key enzymatic processes. Further research is ongoing to elucidate these mechanisms and optimize drug-like properties.

The development of novel pharmaceutical agents often involves rigorous testing to assess their safety and efficacy profile before transitioning to clinical trials. In vitro assays have been utilized to evaluate the cytotoxicity and genotoxicity of 1-(4-ethoxyphenyl)methyl-1,4-diazepane, ensuring that potential therapeutic benefits are not outweighed by adverse effects. These assessments are complemented by animal models, which provide insights into the compound's behavior in vivo and help predict human responses.

One particularly intriguing aspect of this compound is its potential as an intermediate in the synthesis of more complex drug candidates. The modular nature of 1-(4-ethoxyphenyl)methyl-1,4-diazepane allows for facile modifications at various positions along its structure, enabling medicinal chemists to explore a wide range of biological activities. This flexibility has been exploited in library design strategies aimed at identifying lead compounds for various therapeutic indications.

The integration of artificial intelligence (AI) and machine learning (ML) techniques has revolutionized drug discovery pipelines in recent years. These technologies have enabled high-throughput virtual screening campaigns targeting specific biological targets relevant to 1-(4-ethoxyphenyl)methyl-1,4-diazepane derivatives. By analyzing vast datasets generated from computational experiments, researchers can identify promising candidates for experimental validation much more efficiently than traditional methods alone.

Future directions in the study of this compound may include exploring its role as a prodrug or a scaffold for covalent inhibitors. Prodrug formulations can enhance bioavailability or target specificity by releasing active species under physiological conditions. Covalent inhibitors offer prolonged binding interactions with target enzymes or receptors, potentially leading to more durable therapeutic effects. Both approaches leverage the structural features inherent in 1-(4-ethoxyphenyl)methyl-1,4-diazepane to develop next-generation therapeutics.

In conclusion,1094726-09-6 and its corresponding product name,1-(4-ethoxyphenyl)methyl-1,4-diazepane, represent a compelling example of how structural innovation can drive advancements in medicinal chemistry. The combination of academic research findings with cutting-edge computational tools continues to unlock new possibilities for developing treatments across multiple disease areas. As our understanding deepens into the interactions between this compound and biological systems,its potential applications are expected to expand significantly over time.

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